1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group, all connected through a urea linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-pyridinecarboxaldehyde and an amine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Urea Formation: The final step involves the reaction of the pyrrolidine intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)pyrrolidine: Lacks the trifluoromethylphenyl group, resulting in different chemical properties.
3-(4-(Trifluoromethyl)phenyl)urea: Lacks the pyridine and pyrrolidine rings, affecting its reactivity and applications.
Uniqueness
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)12-4-6-13(7-5-12)22-16(25)23-14-8-10-24(11-14)15-3-1-2-9-21-15/h1-7,9,14H,8,10-11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYHMPRXCAMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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